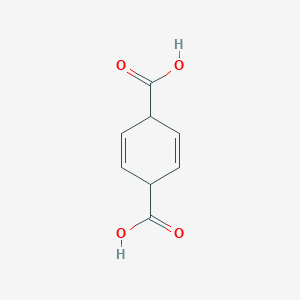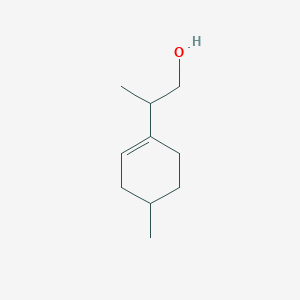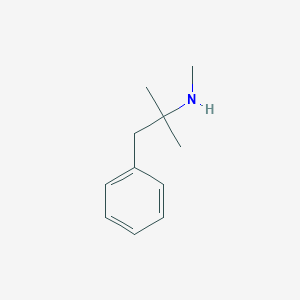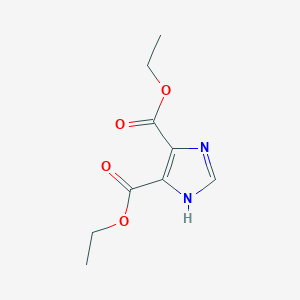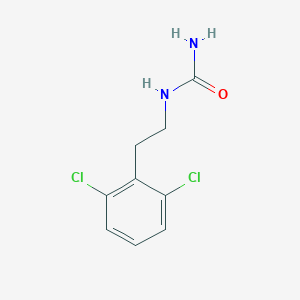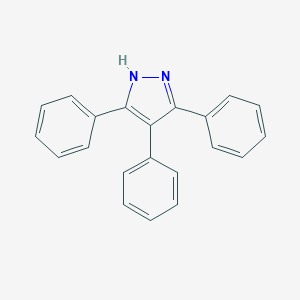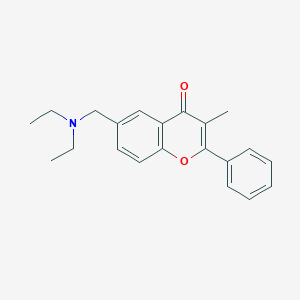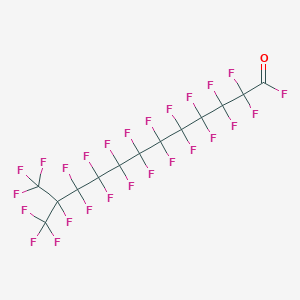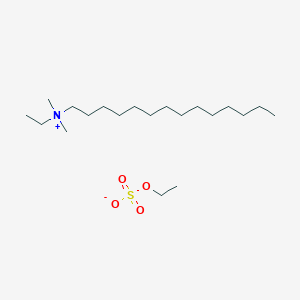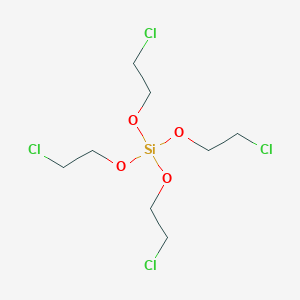
Tetrakis(2-chloroethyl) silicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(2-chloroethyl) silicate, also known as TCES, is an organosilicon compound that has been widely used in scientific research. It is a colorless liquid that is soluble in organic solvents, such as ethanol, benzene, and chloroform. TCES has been used as a crosslinking agent in the synthesis of polymers, as well as a catalyst in the preparation of silicone resins.
Mécanisme D'action
The mechanism of action of Tetrakis(2-chloroethyl) silicate is based on its ability to react with hydroxyl groups in polymers or surfaces. The reaction between Tetrakis(2-chloroethyl) silicate and hydroxyl groups results in the formation of siloxane bonds, which crosslink the polymers or surfaces. The crosslinking improves the mechanical properties, such as strength, toughness, and elasticity, as well as the chemical properties, such as resistance to heat, moisture, and chemicals.
Biochemical and Physiological Effects:
Tetrakis(2-chloroethyl) silicate has been shown to have low toxicity and low bioavailability. It is rapidly metabolized and excreted from the body. Tetrakis(2-chloroethyl) silicate has been tested for mutagenicity, carcinogenicity, and reproductive toxicity, and has been found to be non-toxic at low concentrations. However, high concentrations of Tetrakis(2-chloroethyl) silicate can cause irritation, sensitization, and corrosion of the skin, eyes, and respiratory tract. Therefore, appropriate safety precautions should be taken when handling Tetrakis(2-chloroethyl) silicate.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of Tetrakis(2-chloroethyl) silicate in lab experiments include its high reactivity, low toxicity, and low cost. Tetrakis(2-chloroethyl) silicate can be used in a wide range of polymer synthesis and surface modification reactions, and can improve the properties of the resulting materials. The limitations of Tetrakis(2-chloroethyl) silicate in lab experiments include its sensitivity to moisture and air, which can degrade its reactivity and purity. Therefore, Tetrakis(2-chloroethyl) silicate should be stored and handled under dry and inert conditions.
Orientations Futures
The future directions of Tetrakis(2-chloroethyl) silicate research include its application in new areas, such as biomedicine, energy, and environment. Tetrakis(2-chloroethyl) silicate can be used to prepare biocompatible and bioactive materials for tissue engineering, drug delivery, and medical devices. Tetrakis(2-chloroethyl) silicate can also be used to prepare functional materials for energy storage, conversion, and harvesting, such as batteries, solar cells, and fuel cells. Tetrakis(2-chloroethyl) silicate can be used to modify surfaces for environmental applications, such as water treatment, air purification, and oil spill cleanup. Further research is needed to explore the potential of Tetrakis(2-chloroethyl) silicate in these areas and to optimize its synthesis and application methods.
Méthodes De Synthèse
Tetrakis(2-chloroethyl) silicate can be synthesized by the reaction of silicon tetrachloride with ethylene oxide or ethylene glycol in the presence of a catalyst, such as zinc chloride or aluminum chloride. The reaction produces a mixture of products, which can be separated by distillation or fractional crystallization. The purity of Tetrakis(2-chloroethyl) silicate can be improved by further purification methods, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
Tetrakis(2-chloroethyl) silicate has been used in various scientific research applications, including the synthesis of polymers, the preparation of silicone resins, and the modification of surfaces. Tetrakis(2-chloroethyl) silicate has been used as a crosslinking agent in the synthesis of polyurethanes, polyesters, and epoxy resins. It has also been used as a catalyst in the preparation of silicone resins, which are used in coatings, adhesives, and sealants. Tetrakis(2-chloroethyl) silicate has been used to modify the surfaces of materials, such as glass, metals, and polymers, to improve their properties, such as adhesion, wettability, and biocompatibility.
Propriétés
Numéro CAS |
18290-84-1 |
|---|---|
Nom du produit |
Tetrakis(2-chloroethyl) silicate |
Formule moléculaire |
C8H16Cl4O4Si |
Poids moléculaire |
346.1 g/mol |
Nom IUPAC |
tetrakis(2-chloroethyl) silicate |
InChI |
InChI=1S/C8H16Cl4O4Si/c9-1-5-13-17(14-6-2-10,15-7-3-11)16-8-4-12/h1-8H2 |
Clé InChI |
VGIMKJVSTSXVSI-UHFFFAOYSA-N |
SMILES |
C(CCl)O[Si](OCCCl)(OCCCl)OCCCl |
SMILES canonique |
C(CCl)O[Si](OCCCl)(OCCCl)OCCCl |
Synonymes |
Tetra(2-chloroethoxy)silane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



